2,5-Dimethylphenyl 2-ethylphenyl sulfone
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Overview
Description
2,5-Dimethylphenyl 2-ethylphenyl sulfone is an organic compound with the molecular formula C16H18O2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group (SO2) attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone can be achieved through several methods. One common approach involves the oxidation of sulfides to sulfones. For instance, the oxidation of 2,5-dimethylphenyl 2-ethylphenyl sulfide using hydrogen peroxide (H2O2) in the presence of a catalyst such as tantalum carbide or niobium carbide can yield the desired sulfone . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of sulfones typically involves large-scale oxidation processes. The use of robust and recyclable catalysts, such as tantalum carbide, ensures high yields and cost-effectiveness. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 2-ethylphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfoxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like tantalum carbide or niobium carbide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or other oxidized derivatives.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,5-Dimethylphenyl 2-ethylphenyl sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl 2-ethylphenyl sulfone involves its interaction with specific molecular targets. In biological systems, sulfones can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to various biological effects. The sulfonyl group (SO2) plays a crucial role in these interactions, as it can form strong bonds with nucleophilic amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenyl sulfone
- 2-Ethylphenyl sulfone
- Diphenyl sulfone
Uniqueness
2,5-Dimethylphenyl 2-ethylphenyl sulfone is unique due to the presence of both 2,5-dimethylphenyl and 2-ethylphenyl groups attached to the sulfonyl functional group. This specific arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar sulfones.
Properties
CAS No. |
4518-85-8 |
---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-ethylphenyl)sulfonyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-4-14-7-5-6-8-15(14)19(17,18)16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
TVFXZSQSESERPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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